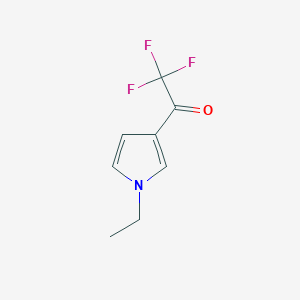
1-(1-ethyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-ethyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone, also known as this compound, is a useful research compound. Its molecular formula is C8H8F3NO and its molecular weight is 191.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(1-ethyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone is a synthetic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure
The compound features a pyrrole ring and a trifluoroethanone moiety, which contribute to its reactivity and interaction with biological systems. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially influencing its biological effects.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action:
- Enzyme Inhibition : Some studies suggest that derivatives can act as inhibitors for specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing cellular signaling pathways.
- Cytotoxic Effects : Preliminary data indicate potential cytotoxicity against certain cancer cell lines, possibly through apoptosis induction.
In Vitro Studies
A number of in vitro studies have been conducted to evaluate the biological activity of this compound. For instance:
| Study | Cell Line | Concentration | Effect Observed |
|---|---|---|---|
| Study 1 | K562 (leukemia) | 10 µM | Induction of apoptosis |
| Study 2 | MDA-MB-231 (breast cancer) | 5 µM | Inhibition of invasion by 70% |
| Study 3 | PC-3ML (prostate cancer) | 5 µM | Significant reduction in cell viability |
These studies highlight the potential anti-cancer properties of the compound, particularly in inhibiting cell proliferation and inducing programmed cell death.
Case Studies
Recent case studies have provided insights into the pharmacological potential of this compound:
- Case Study A : Investigated the compound's effect on mitochondrial function in K562 cells. Results showed that at higher concentrations, the compound shifted from inducing apoptosis to necrosis, indicating a dose-dependent mechanism.
- Case Study B : Evaluated the compound's selectivity towards multidrug-resistant (MDR) cancer cells. The findings suggested that it selectively targets MDR cells without affecting normal cells significantly.
- Case Study C : Focused on its interaction with bitter taste receptors (TAS2Rs), revealing potential applications beyond oncology, such as in modulating taste perception and therapeutic uses in respiratory conditions.
Safety and Toxicology
Safety data sheets indicate that while handling this compound, precautions should be taken to avoid inhalation and skin contact due to its reactive nature. Toxicological evaluations are ongoing to establish safe dosage ranges for potential therapeutic applications.
特性
IUPAC Name |
1-(1-ethylpyrrol-3-yl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-2-12-4-3-6(5-12)7(13)8(9,10)11/h3-5H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPINPDQDZYKVFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=C1)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566230 |
Source


|
| Record name | 1-(1-Ethyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144219-82-9 |
Source


|
| Record name | 1-(1-Ethyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144219-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Ethyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














